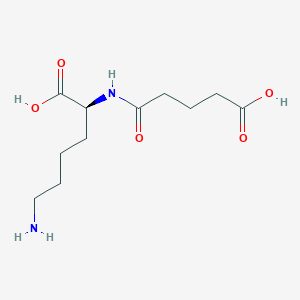
5-chloro-2-methoxypyridine-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxypyridine-4-sulfinic acid, also known as CMPSA, is a compound commonly used in scientific research. It is a sulfonated form of the parent compound 5-chloro-2-methoxypyridine, and has been studied for its potential applications in various fields.
Scientific Research Applications
5-chloro-2-methoxypyridine-4-sulfinic acid has been studied for its potential applications in various scientific research areas. It has been used in studies of the structure-activity relationships of drugs, as a reagent in the synthesis of other compounds, and as a fluorescent probe for the study of proteins and enzymes. It has also been used as a catalyst in the synthesis of organic compounds, and in the preparation of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxypyridine-4-sulfinic acid is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes and proteins, as well as in the modulation of signal transduction pathways. It has also been suggested that 5-chloro-2-methoxypyridine-4-sulfinic acid may be involved in the regulation of gene expression and in the inhibition of cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxypyridine-4-sulfinic acid have been studied in various animal models. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been observed to possess anticonvulsant, analgesic, and anti-tumor properties. Furthermore, it has been shown to be effective in the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The use of 5-chloro-2-methoxypyridine-4-sulfinic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is relatively stable, and it is not toxic. However, its use in laboratory experiments is also limited by its low solubility in water, as well as its instability in acidic conditions.
Future Directions
The potential applications of 5-chloro-2-methoxypyridine-4-sulfinic acid in scientific research are vast, and there are many possible future directions for its use. These include its use in the development of novel drugs, in the study of protein-protein interactions, in the development of new catalysts, in the study of signal transduction pathways, and in the development of new fluorescent probes. Additionally, it may be used in the development of new analytical methods, in the study of gene expression, and in the study of cellular processes.
Synthesis Methods
5-chloro-2-methoxypyridine-4-sulfinic acid is synthesized from 5-chloro-2-methoxypyridine by a reaction with sulfur trioxide. The reaction proceeds in a two-step process, in which the first step involves the formation of a sulfonated intermediate, and the second step involves the conversion of the intermediate to 5-chloro-2-methoxypyridine-4-sulfinic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-100°C.
properties
IUPAC Name |
5-chloro-2-methoxypyridine-4-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-2-5(12(9)10)4(7)3-8-6/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRRWDMOTBSDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)S(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxypyridine-4-sulfinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)





![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
